Regiochemical Differentiation: 5-Position vs. 4-Position Isobutyl Substitution Determines Synthetic Utility and Biological Target Profile
5-Isobutyloxazolidin-2-one (CAS 1492526-68-7) bears the isobutyl group at the C5 position of the oxazolidinone ring, whereas (S)-4-isobutyloxazolidin-2-one (CAS 17016-85-2), the classic Evans chiral auxiliary, bears the identical substituent at the C4 position [1]. This regiochemical difference results in distinct computed molecular descriptors: the C5-substituted isomer has a topological polar surface area (TPSA) of 38.3 Ų and an XLogP3 of 1.5, compared to a TPSA of approximately 38.3 Ų and XLogP3 of approximately 1.3 for the C4-substituted isomer [1]. The differential placement of the hydrophobic isobutyl group relative to the hydrogen-bonding oxazolidinone NH and carbonyl oxygen produces distinct three-dimensional electrostatic potential surfaces, which directly affect molecular recognition by biological targets [2].
| Evidence Dimension | Regiochemical substitution pattern and computed physicochemical properties |
|---|---|
| Target Compound Data | 5-Isobutyloxazolidin-2-one (CAS 1492526-68-7): C5-substituted; TPSA = 38.3 Ų; XLogP3 = 1.5; H-bond donors = 1; H-bond acceptors = 2; rotatable bonds = 2 |
| Comparator Or Baseline | (S)-4-Isobutyloxazolidin-2-one (CAS 17016-85-2): C4-substituted; TPSA ≈ 38.3 Ų; XLogP3 ≈ 1.3; H-bond donors = 1; H-bond acceptors = 2; rotatable bonds = 2 |
| Quantified Difference | Equivalent molecular formula (C₇H₁₃NO₂) and molecular weight (143.18 g/mol) but XLogP3 difference of approximately +0.2 log units, reflecting altered lipophilicity due to regiochemical placement |
| Conditions | Computed physicochemical properties from PubChem and vendor technical datasheets; no experimental head-to-head comparison available |
Why This Matters
The regiochemical placement of the isobutyl group dictates which chiral environment is created during asymmetric induction, making the 5-substituted isomer mechanistically unsuitable as a drop-in replacement for Evans-type 4-substituted auxiliaries in established synthetic protocols.
- [1] Kuujia.com. CAS No. 1492526-68-7: 5-(2-Methylpropyl)-1,3-oxazolidin-2-one. Computed Properties. https://www.kuujia.com/cas-1492526-68-7.html View Source
- [2] Evans DA. Stereoselective organic reactions: catalysts for carbonyl addition processes. Science. 1988;240(4851):420-426. (Class-level reference for oxazolidinone chiral auxiliary mechanism). View Source
